2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
Description
Its core structure comprises a 4,5-dimethylthiophene ring substituted at the 3rd position with a carboxamide group and at the 2nd position with a benzamido moiety bearing an indolin-1-ylsulfonyl substituent. This sulfonyl group introduces strong electron-withdrawing properties, which may influence solubility, bioavailability, and intermolecular interactions.
Properties
IUPAC Name |
2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-13-14(2)30-22(19(13)20(23)26)24-21(27)16-7-9-17(10-8-16)31(28,29)25-12-11-15-5-3-4-6-18(15)25/h3-10H,11-12H2,1-2H3,(H2,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTBHOPSGRCHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indolin-1-ylsulfonyl moiety. Subsequent steps may include the formation of the benzamido group and the attachment of the thiophene ring with the appropriate methyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. Large-scale production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic uses, such as in the treatment of diseases or as a tool in biochemical assays.
Medicine: The compound may have potential as a drug candidate, particularly in the development of new treatments for various conditions.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
This compound can be compared with other similar compounds that share structural similarities or functional groups. Some similar compounds might include other thiophene derivatives, benzamides, or indole derivatives. The uniqueness of this compound lies in its specific combination of functional groups and the potential for unique biological activities.
Comparison with Similar Compounds
Table 1: Comparative Antioxidant Activity of Thiophene Derivatives
Key Findings:
Substituent Effects on Bioactivity: Compound 92a’s high antioxidant activity (56.9% in both DPPH and nitric oxide assays) is attributed to the polar carboxamide and cyano groups at the 3rd and 2nd positions, respectively, which enhance radical-scavenging capabilities through hydrogen bonding and electron donation . The target compound’s indolin-1-ylsulfonyl group introduces steric bulk and electron-withdrawing effects, which may reduce solubility compared to Compound 92a but could improve stability or receptor binding in specific therapeutic contexts.
Role of the Thiophene Ring :
- Both compounds retain the 4,5-dimethylthiophene core, which contributes to planarity and π-π stacking interactions. However, Compound 92b’s saturated tetrahydrobenzo[b]thiophene ring (55.5% nitric oxide scavenging) demonstrates that reduced aromaticity slightly diminishes activity, highlighting the importance of the aromatic thiophene system .
The sulfonyl group’s strong electron-withdrawing nature could stabilize radical intermediates but might also reduce nucleophilic attack efficacy on free radicals.
Biological Activity
The compound 2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This formula indicates the presence of functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its role as an inhibitor of specific enzymes and its anticancer properties.
Enzyme Inhibition
Research has indicated that compounds similar to This compound may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, studies have shown that thiophene derivatives can inhibit CDK5, a kinase implicated in neurodegenerative diseases and cancer progression .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it exhibits significant antiproliferative activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
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In Vitro Studies
- A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined for different cell lines, highlighting its effectiveness against breast and colon cancer cells.
- Table 1 summarizes the IC50 values observed in different cancer cell lines:
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HCT116 (Colon Cancer) 10 HeLa (Cervical Cancer) 20 -
Mechanistic Studies
- Mechanistic investigations using flow cytometry indicated that treatment with this compound leads to an increase in sub-G1 population, suggesting apoptosis as a key mechanism of action.
- Additionally, Western blot analysis showed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins following treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the indolinyl and thiophene moieties can significantly affect the biological activity of the compound. For example:
- Substituents on the indole ring enhance binding affinity to target enzymes.
- The presence of a sulfonyl group appears to be critical for maintaining inhibitory activity against CDKs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
